Astin C

Vue d'ensemble

Description

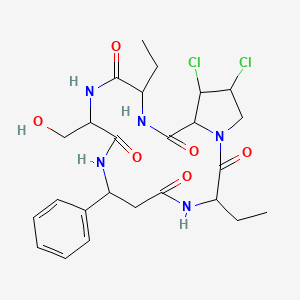

Astin C is a complex organic compound characterized by its unique bicyclic structure

Applications De Recherche Scientifique

Astin C has several scientific research applications:

Chemistry: Used as a precursor for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

The primary target of Astin C is the STING (Stimulator of Interferon Genes) protein . STING is a crucial component of the innate immune system and plays a significant role in the body’s defense against viral and bacterial infections .

Mode of Action

This compound interacts with its target, STING, by specifically blocking the recruitment of IRF3 (Interferon Regulatory Factor 3) onto the STING signalosome . This interaction inhibits the cGAS-STING signaling pathway, which is essential for innate immunity .

Biochemical Pathways

This compound affects the cGAS-STING signaling pathway, which is involved in the innate inflammatory responses triggered by cytosolic DNAs . By inhibiting this pathway, this compound can attenuate autoinflammatory responses .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule are crucial for its bioavailability and efficacy

Result of Action

The molecular and cellular effects of this compound’s action include the impairment of cGAS-STING signaling and the attenuation of innate inflammatory responses . This leads to a decrease in the body’s immune response to certain conditions, making organisms treated with this compound more susceptible to infections such as HSV-1 .

Analyse Biochimique

Biochemical Properties

Astin C interacts with various biomolecules in the body. It has been found to induce apoptosis in activated T cells in a mitochondria-dependent but Fas-independent manner . This activity was observed even in T cells from Fas-mutated MRLlpr/lpr mice . Although caspase 8 was not activated, this compound treatment led to the cleavage of caspase 9 and caspase 3, the upregulation of Bad protein expression, and the release of cytochrome c in activated T cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to induce apoptosis in activated T cells, which is implicated as an effective therapeutic strategy for the treatment of T cell-mediated diseases, including inflammatory bowel disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It does not induce the expression of GRP78 and GADD153, excluding the involvement of the endoplasmic reticulum stress-mediated pathway . Moreover, this compound treatment leads to the cleavage of caspase 9 and caspase 3, the upregulation of Bad protein expression, and the release of cytochrome c in activated T cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Astin C involves multiple steps, typically starting with the preparation of the bicyclic core. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the correct formation of the compound’s structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Astin C can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove certain functional groups or reduce the compound’s overall oxidation state.

Substitution: This reaction can replace specific atoms or groups within the compound with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 17,18-Dichloro-9-ethyl-3,6-bis(hydroxymethyl)-13-phenyl-1,4,7,10,14-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone

- 17,18-Dichloro-7-ethyl-12-hydro-10,13-dimethyl-3-phenyl-1,4,7,10,13-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,14-pentone

Uniqueness

What sets Astin C apart from similar compounds is its specific substitution pattern and the presence of the hydroxymethyl group.

Activité Biologique

Astin C is a cyclopeptide derived from the endophytic fungus Cyanodermella asteris, which is associated with the medicinal plant Aster tataricus. This compound has garnered attention due to its diverse biological activities, particularly its cytotoxic effects against cancer cells and its role in modulating immune responses. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Chemical Structure and Properties

This compound is characterized by a unique cyclic structure that includes proline residues with chlorinated side chains. The presence of these chlorinated groups is crucial for its biological activity, particularly in terms of cytotoxicity and immunomodulation.

| Property | Details |

|---|---|

| Molecular Weight | 570.7 g/mol |

| Chemical Formula | C₃₃H₄₅Cl₂N₉O₇ |

| Structure | Cyclopeptide with 3,4-dichloroproline |

2. Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly malignant pleural mesothelioma cells. A study highlighted that this compound enhances the efficacy of standard chemotherapy agents such as cisplatin and pemetrexed.

Case Study: Mesothelioma Cells

- Objective : To evaluate the cytotoxic potential of this compound against mesothelioma cells.

- Findings :

- This compound induced apoptosis in treated cells.

- It caused cell cycle arrest and morphological changes indicative of cell death.

- The presence of chlorinated proline was linked to heightened cytotoxic activity.

| Treatment | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 100 | 5 |

| This compound (10 µM) | 60 | 30 |

| This compound (20 µM) | 30 | 60 |

This data suggests that this compound not only reduces cell viability but also significantly increases apoptosis in mesothelioma cells .

3. Immunomodulatory Effects

This compound also plays a role in modulating immune responses by inhibiting the cGAS-STING signaling pathway, which is crucial for innate immunity. Research indicates that this compound can downregulate inflammatory responses triggered by cytosolic DNA.

- Inhibition of cGAS-STING Pathway : this compound blocks the recruitment of IRF3 to the STING signalosome, thus attenuating autoinflammatory responses.

- Effects on Immune Cells : In mouse models, this compound treatment resulted in increased susceptibility to viral infections, indicating its profound impact on immune modulation.

4. Production and Optimization

The production of this compound can be enhanced through optimized culture conditions of Cyanodermella asteris. Studies have shown that immobilized cell cultures yield higher amounts of this compound compared to traditional planktonic cultures.

| Culture Condition | This compound Yield (mg/g) | Biomass Increase (%) |

|---|---|---|

| Planktonic | 0.16 | — |

| Immobilized | 0.89 | 39 |

Optimizing parameters such as pH and nutrient composition can further increase yields significantly .

5. Future Directions

The promising biological activities of this compound suggest potential therapeutic applications in cancer treatment and immunotherapy. Further research is needed to explore:

- The specific pathways involved in this compound's action.

- Its effectiveness in combination therapies for various cancers.

- The development of analogs with enhanced efficacy and reduced toxicity.

Propriétés

IUPAC Name |

17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33Cl2N5O6/c1-3-15-22(35)31-18(12-33)23(36)30-17(13-8-6-5-7-9-13)10-19(34)28-16(4-2)25(38)32-11-14(26)20(27)21(32)24(37)29-15/h5-9,14-18,20-21,33H,3-4,10-12H2,1-2H3,(H,28,34)(H,29,37)(H,30,36)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGAKIGNXGAAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CC)C3=CC=CC=C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33Cl2N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.